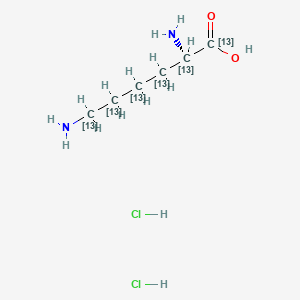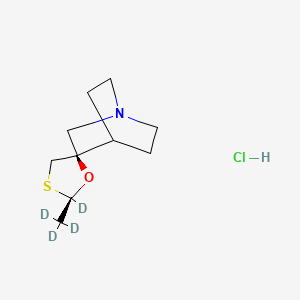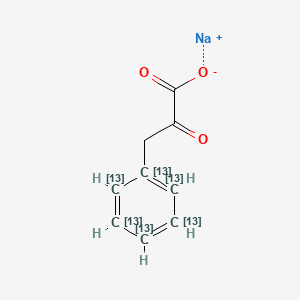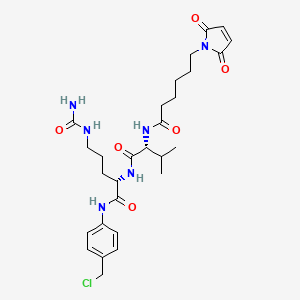
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride is a labeled amino acid derivative. The compound is isotopically labeled with carbon-13, which is often used in various scientific research applications, including metabolic studies and NMR spectroscopy.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride typically involves the incorporation of carbon-13 into the hexanoic acid backbone. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors. The reaction conditions often involve standard organic synthesis techniques, such as protection and deprotection of functional groups, amidation, and hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using carbon-13 labeled starting materials. The process would be optimized for yield and purity, often involving multiple purification steps such as crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The amino groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride has several scientific research applications:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of amino acids in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of labeled compounds for various industrial processes, including the synthesis of pharmaceuticals.
作用機序
The mechanism by which (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride exerts its effects depends on its application. In metabolic studies, the compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and interaction with other molecules. The molecular targets and pathways involved vary depending on the specific biological system being studied.
類似化合物との比較
Similar Compounds
(2S)-2,6-diaminohexanoic acid: The non-labeled version of the compound.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid: The labeled version without the dihydrochloride salt.
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;monohydrochloride: A similar compound with a different salt form.
Uniqueness
The uniqueness of (2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride lies in its isotopic labeling with carbon-13, which makes it particularly useful for NMR spectroscopy and metabolic studies. The dihydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C6H16Cl2N2O2 |
|---|---|
分子量 |
225.06 g/mol |
IUPAC名 |
(2S)-2,6-diamino(1,2,3,4,5,6-13C6)hexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m0../s1/i1+1,2+1,3+1,4+1,5+1,6+1;; |
InChIキー |
JBBURJFZIMRPCZ-NHMLGGAVSA-N |
異性体SMILES |
[13CH2]([13CH2][13CH2]N)[13CH2][13C@@H]([13C](=O)O)N.Cl.Cl |
正規SMILES |
C(CCN)CC(C(=O)O)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![5-methoxy-3-[(E)-[3-[(E)-2-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]ethenyl]indazol-6-ylidene]methyl]-1H-indol-2-ol](/img/structure/B12424639.png)




